Salbutamol
Overview
Description
Salbutamol, also known as albuterol in the United States, is a medication that opens up the medium and large airways in the lungs. It is a short-acting β2 adrenergic receptor agonist that causes relaxation of airway smooth muscle. This compound is commonly used to treat asthma, including asthma attacks and exercise-induced bronchoconstriction, as well as chronic obstructive pulmonary disease (COPD) . It was first patented in 1966 and became commercially available in the UK in 1969 .
Preparation Methods
Salbutamol can be synthesized through various methods. One common synthetic route involves the chloromethylation of 4-hydroxyacetophenone with formaldehyde in concentrated hydrochloric acid, followed by alkaline hydrolysis in the presence of calcium carbonate . Another method involves the Friedel-Crafts acylation reaction on salicylal to obtain a chemical compound, followed by a substitution reaction with tert-butylamine . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Salbutamol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formaldehyde, hydrochloric acid, and tert-butylamine . Major products formed from these reactions include various intermediates that are further processed to obtain the final product, this compound . For example, the chloromethylation reaction produces 4-hydroxy-3-chloromethylacetophenone, which is then converted to this compound through a series of steps .
Scientific Research Applications
Salbutamol has a wide range of scientific research applications. In medicine, it is primarily used to treat respiratory conditions such as asthma and COPD . It is also used in research to study the effects of β2 adrenergic receptor agonists on smooth muscle relaxation and bronchodilation . In chemistry, this compound is used as a model compound to study various synthetic routes and reaction mechanisms . Additionally, this compound is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and elimination in the body .
Mechanism of Action
Salbutamol works by stimulating β2 adrenergic receptors in the smooth muscle of the airways. This stimulation activates adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) . The increase in cAMP levels leads to the relaxation of smooth muscle and bronchodilation, allowing air to flow more easily through the airways . This compound is selective for β2 receptors, which are primarily found in the lungs, making it effective for treating respiratory conditions .
Comparison with Similar Compounds
Salbutamol is similar to other β2 adrenergic receptor agonists such as terbutaline and adrenaline (epinephrine) . Terbutaline has a similar structure to this compound but with a different arrangement of hydroxyl groups on the benzene ring, making it less susceptible to breakdown by the enzyme catechol-O-methyl transferase . Adrenaline, on the other hand, has a hydroxyl group instead of a hydroxymethyl group and a methyl group instead of a tertiary butyl group . These structural differences make this compound more selective for β2 receptors and less likely to cause side effects related to β1 receptor activation in the heart .
Properties
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAUXUAQIAJITI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021255 | |
Record name | Salbutamol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021255 | |
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Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Salbutamol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |
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Solubility |
Soluble in ethanol, sparingly soluble in water, and very soluble in chlorform., Soluble in most organic solvents., In water, 1.43X10+4 mg/L, temp not specified, 2.15e+00 g/L | |
Record name | Salbutamol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01001 | |
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Record name | ALBUTEROL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Salbutamol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Vapor Pressure |
8.9X10-9 mm Hg at 25 °C /Estimated/ | |
Record name | ALBUTEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
In vitro studies and in vivo pharmacologic studies have shown that salbutamol has a preferential effect on beta2-adrenergic receptors compared with isoproterenol. Although beta2 adrenoceptors are the predominant adrenergic receptors in bronchial smooth muscle and beta1 adrenoceptors are the predominant receptors in the heart, there are also beta2-adrenoceptors in the human heart comprising 10% to 50% of the total beta-adrenoceptors. The precise function of these receptors has not been established, but their presence raises the possibility that even selective beta2-agonists may have cardiac effects. Activation of beta2-adrenergic receptors on airway smooth muscle leads to the activation of adenyl cyclase and to an increase in the intracellular concentration of cyclic-3′,5′-adenosine monophosphate (cyclic AMP). This increase of cyclic AMP leads to the activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in relaxation. Salbutamol relaxes the smooth muscles of all airways, from the trachea to the terminal bronchioles. Salbutamol acts as a functional antagonist to relax the airway irrespective of the spasmogen involved, thus protecting against all bronchoconstrictor challenges. Increased cyclic AMP concentrations are also associated with the inhibition of release of mediators from mast cells in the airway. Salbutamol has been shown in most controlled clinical trials to have more effect on the respiratory tract, in the form of bronchial smooth muscle relaxation, than isoproterenol at comparable doses while producing fewer cardiovascular effects. Controlled clinical studies and other clinical experience have shown that inhaled albuterol, like other beta-adrenergic agonist drugs, can produce a significant cardiovascular effect in some patients, as measured by pulse rate, blood pressure, symptoms, and/or electrocardiographic changes. A measurable decrease in airway resistance is typically observed within 5 to 15 minutes after inhalation of salbutamol. The maximum improvement in pulmonary function usually occurs 60 to 90 minutes after salbutamol treatment, and significant bronchodilator activity has been observed to persist for 3 to 6 hours., Adrenergic bronchodilators act by stimulating beta2-adrenergic receptors in the lungs to relax bronchial smooth muscle, thereby relieving bronchospasm. /Adrenergic bronchodilators/, Primarily stimulates beta2-adrenergic receptors, with some minor beta1-adrenergic activity., In vitro studies and in vivo pharmacologic studies have demonstrated that albuterol has a preferential effect on beta2-adrenergic receptors compared with isoproterenol. While it is recognized that beta2-adrenergic receptors are the predominant receptors in bronchial smooth muscle, date indicate that there is a population of beta2-receptors in the human heart existing in a concentration between 10% and 50% of cardiac beta-adrenergic receptors. The precise function of these receptors has not been established., Activation of beta2-adrenergic receptors on airway smooth muscle leads to the activation of adenylcyclase and to an increase in the intracellular concentration of cyclic-3',5'-adenosine monophosphate (cyclic AMP). This increase of cyclic AMP leads to the activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in relaxation. Albuterol relaxes the smooth muscles of all airways, from the trachea to the terminal bronchioles. Albuterol acts as a functional antagonist to relax the airway irrespective of the spasmogen involved, this protecting against all bronchoconstrictor challenges. Increased cyclic AMP concentrations are also associated with the inhibition of release of mediators from most cells in the airway. | |
Record name | Salbutamol | |
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Color/Form |
White to off-white crystalline solid, Crystalline powder from ethanol-ethyl acetate or ethyl acetate-cyclohexane | |
CAS No. |
18559-94-9 | |
Record name | Salbutamol | |
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Record name | ALBUTEROL | |
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Record name | ALBUTEROL | |
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Record name | Salbutamol | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
147-149, 151 °C (Lunts); 157-158 °C (Collins), 157 - 158 °C | |
Record name | Salbutamol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01001 | |
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Record name | ALBUTEROL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Salbutamol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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